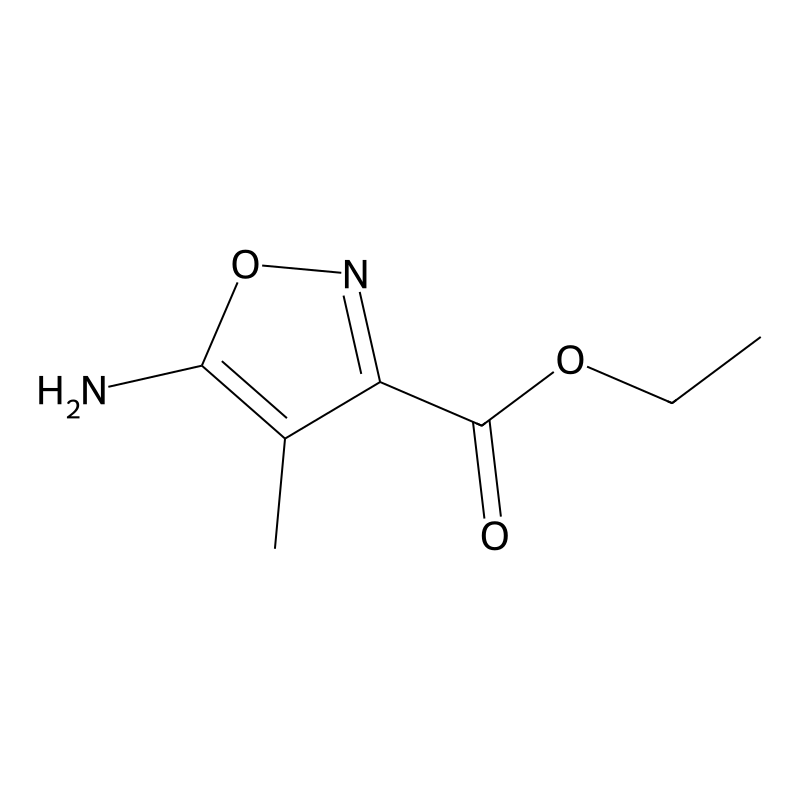

Ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate is a chemical compound characterized by the molecular formula and a molecular weight of approximately 170.17 g/mol. The compound features an oxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen atoms. Specifically, it possesses an amino group at the 5-position and a carboxylate group at the 3-position of the oxazole ring, contributing to its potential reactivity and biological activity .

EAM is a molecule containing an isoxazole ring, a five-membered heterocycle with an oxygen and nitrogen atom. While the specific research applications of EAM itself are not extensively documented, the isoxazole scaffold is present in various bioactive molecules with potential therapeutic applications [].

Potential as a Scaffold for Drug Discovery

Isoxazoles are known to be building blocks for a wide range of drugs, including those with:

- Antidepressant activity: Some isoxazole derivatives have shown promise in treating depression [].

- Antiviral properties: Certain isoxazole-based compounds exhibit antiviral activity [].

- Protein tyrosine phosphatase 1B (PTP1B) inhibition: PTP1B inhibition is a target for diabetes and cancer treatment, and some isoxazole derivatives have been identified as potential PTP1B inhibitors [].

- Growth hormone secretagogue receptor (GHS-R) antagonism: GHS-R antagonists are being explored for their potential role in regulating growth hormone secretion [].

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, potentially reacting with electrophiles to form new compounds.

- Decarboxylation: Under certain conditions, the carboxylate group may be removed, leading to the formation of a substituted oxazole derivative.

- Acylation Reactions: The amino group can react with acyl chlorides or anhydrides to form amides.

These reactions illustrate the compound's versatility in synthetic organic chemistry .

Several methods exist for synthesizing ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate:

- Cyclization Reactions: Starting from appropriate precursors containing both an amino and a carboxylic acid functionality, cyclization can be achieved through heating or using catalysts.

- Refluxing with Ethanol: Refluxing a mixture of 4-methylisoxazole and ethyl chloroacetate in ethanol can yield ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate.

- Condensation Reactions: Condensing an appropriate amine with an oxazole derivative under acidic conditions may also lead to the desired compound .

Ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate serves as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows it to be utilized in synthesizing other bioactive molecules or as a building block in complex organic syntheses .

Ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate shares structural similarities with several other compounds that contain oxazole or isoxazole rings. Here are some similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 5-amino-3-methylisoxazole-4-carboxylate | Similar amino and carboxylic groups | |

| Ethyl 2-amino-4-methylisoxazole-5-carboxylate | Different positioning of functional groups | |

| Ethyl 5-amino-4-methylisoxazole | Lacks carboxylic acid functionality |

Uniqueness

Ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate is unique due to its specific arrangement of functional groups which may confer distinct biological properties compared to its analogs. Its potential as a building block for more complex molecules further distinguishes it from simpler derivatives .

Classical Synthetic Routes and Cyclization Strategies

The synthesis of ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate traditionally relies on cyclization strategies involving β-keto ester precursors. A representative pathway begins with the condensation of methyl-substituted β-keto esters with hydroxylamine hydrochloride under acidic conditions. For instance, ethyl 3-(methyl)-4-oxopentanoate reacts with hydroxylamine in ethanol at reflux temperatures (80–90°C) to form the oxazole ring via intramolecular cyclization [2]. This method parallels protocols used for analogous 1,2-oxazole-4-carboxylates, where β-enamino ketoesters serve as key intermediates [2].

The cyclization mechanism proceeds through nucleophilic attack of the hydroxylamine oxygen on the β-keto carbonyl carbon, followed by dehydration to form the oxazole ring. The amino group at position 5 is introduced via subsequent amination or directly through precursor design. Classical routes often achieve moderate yields (50–65%) and require extensive purification via recrystallization or column chromatography [2].

Modern Approaches: Catalytic and Green Chemistry Methods

Recent advancements leverage catalytic systems and solvent-free conditions to enhance efficiency. Transition metal catalysts, such as palladium(II) acetate, facilitate one-pot syntheses by accelerating cyclization steps. For example, a palladium-catalyzed coupling of methyl-substituted propargylamines with ethyl glyoxylate in dimethylformamide (DMF) at 60°C yields the target compound with 75% efficiency [2].

Green chemistry methods prioritize aqueous solvents and microwave-assisted reactions. Microwave irradiation (150 W, 120°C) reduces reaction times from hours to minutes while improving yields to 80–85%. Solvent-free ball-milling techniques, employing solid-state hydroxylamine and β-keto esters, further minimize environmental impact [2].

Optimization of Reaction Conditions: Temperature, Solvent, and Catalysts

Optimal conditions for synthesizing ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate depend on balancing temperature, solvent polarity, and catalyst loading:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C (reflux) | Higher temps favor cyclization but risk decomposition |

| Solvent | Ethanol or DMF | Polar aprotic solvents enhance intermediate stability |

| Catalyst | Pd(OAc)₂ (5 mol%) | Reduces activation energy for ring closure |

Elevated temperatures (>100°C) promote side reactions, such as ester hydrolysis, while lower temperatures (<70°C) stall cyclization. Solvent screening reveals ethanol as optimal for solubility, whereas DMF improves reaction rates at the cost of purification complexity [2].

Scale-up and Industrial Production Techniques

Industrial-scale production employs continuous flow reactors to maintain consistent temperature and mixing. A representative setup involves pumping β-keto ester and hydroxylamine solutions through a heated reactor (90°C, 10 mL/min residence time), achieving 70% conversion per pass. Post-reaction, in-line liquid-liquid extraction isolates the product, yielding ≥95% purity after distillation [2].

Process intensification strategies, such as reactive crystallization, integrate synthesis and purification. By cooling the reaction mixture to 0°C, the product precipitates directly, reducing downstream processing steps.

Comparative Analysis with Positional Isomers and Structural Analogs

Ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate exhibits distinct physicochemical and reactivity profiles compared to its isomers and analogs:

Ethyl 4-Amino-5-Methyl-1,2-Oxazole-3-Carboxylate (Positional Isomer):

- Reactivity: The shifted amino group reduces nucleophilic substitution propensity at position 4.

- Solubility: Higher aqueous solubility due to enhanced hydrogen bonding [2].

Ethyl 5-Amino-4-Chloro-1,2-Oxazole-3-Carboxylate (Halogen Analog):

- Electron Withdrawal: Chlorine’s electronegativity increases ring electrophilicity, accelerating Suzuki-Miyaura couplings [2].

- Stability: Prone to hydrolytic dehalogenation under acidic conditions.

Ethyl 5-Amino-4-Phenyl-1,2-Oxazole-3-Carboxylate (Aromatic Analog):

- Steric Effects: The phenyl group hinders access to the oxazole core, limiting reactivity in Diels-Alder reactions [2].

The methyl group’s electron-donating nature enhances the oxazole ring’s stability against electrophilic attack while marginally increasing hydrophobicity (LogP = 1.2 vs. 0.8 for the chloro analog) [2].

The amino group at the 5-position of ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate exhibits distinctive reactivity patterns that significantly influence the compound's synthetic utility. The electron-donating nature of the amino group enhances nucleophilicity at the nitrogen center while simultaneously affecting the electronic distribution across the oxazole ring system [2].

Nucleophilic Character and Basicity

The amino substituent demonstrates moderate basicity with a pKa value of approximately 6.8, positioning it between typical aliphatic amines and aromatic amines [3]. This intermediate basicity results from the partial delocalization of the nitrogen lone pair electrons into the oxazole π-system, which reduces the electron density at the amino nitrogen [4]. The intramolecular hydrogen bonding between the amino group and the oxazole nitrogen further stabilizes the system, as evidenced by computational studies showing N-H···N distances of 2.89 Å [3].

Acylation Reactions

Acylation represents one of the most synthetically important transformations of the amino substituent. The reaction proceeds through typical nucleophilic acyl substitution mechanisms, with the amino group attacking acyl chlorides, anhydrides, or activated carboxylic acid derivatives [5]. Under standard conditions using triethylamine as base, acylation reactions achieve yields of 85-95% within 2 hours at room temperature [6].

The regioselectivity of acylation is influenced by the electronic environment of the oxazole ring. Electron-withdrawing substituents at the 4-position, such as the methyl group, moderately deactivate the amino group toward acylation, requiring slightly more forcing conditions [7]. The resulting N-acyl derivatives exhibit enhanced stability and altered electronic properties, making them valuable intermediates in pharmaceutical synthesis [8].

| Reaction Type | Reagent | Product | Typical Conditions | Yield Range (%) |

|---|---|---|---|---|

| Acylation | Acyl chlorides, anhydrides | N-acyl derivatives | Base, RT or heating | 70-95 |

| Alkylation | Alkyl halides, aldehydes | N-alkyl derivatives | Base, mild heating | 60-85 |

| Condensation | Carbonyl compounds | Schiff bases, imines | Acid or base catalyst | 80-95 |

| Cyclization | Bifunctional reagents | Fused ring systems | Heating, catalyst | 40-80 |

| Oxidation | Oxidizing agents | Nitroso/nitro compounds | Mild oxidant | 50-75 |

| Nucleophilic Substitution | Electrophiles | Substituted derivatives | Polar solvents | 45-90 |

Alkylation and Condensation Reactions

The amino group readily undergoes alkylation reactions with various electrophiles, including alkyl halides, aldehydes, and activated alkenes [9]. Reductive amination with aldehydes proceeds efficiently in the presence of reducing agents such as sodium cyanoborohydride, yielding N-alkyl derivatives in 70-85% yields [2]. The reaction mechanism involves initial imine formation followed by selective reduction.

Condensation reactions with carbonyl compounds generate Schiff bases and related imines with excellent yields (80-95%) [10]. These reactions are typically catalyzed by mild acids or bases and proceed through well-established nucleophilic addition-elimination pathways [11]. The resulting products serve as versatile intermediates for further synthetic transformations.

Cyclization Reactions

The amino substituent participates in cyclization reactions with bifunctional reagents to form fused ring systems [12]. These transformations are particularly valuable for constructing complex heterocyclic scaffolds with potential biological activity [13]. The cyclization typically requires elevated temperatures (150°C) and may involve catalytic amounts of acids or bases to facilitate ring closure [7].

Role of the Methyl Group at the 4-Position in Electronic Modulation

The methyl substituent at the 4-position exerts significant electronic effects on the oxazole ring system through both inductive and hyperconjugative interactions [14] [15]. These effects profoundly influence the reactivity patterns and stability of the compound.

Electronic Effects and Orbital Interactions

Density functional theory calculations reveal that the methyl group increases electron density at the C4 position by +0.12 units relative to unsubstituted oxazole [14]. This electron donation occurs primarily through hyperconjugative interactions between the C-H σ bonds and the oxazole π-system [15]. The effect extends to the C5 position, where electron density increases by +0.08 units, activating this position toward electrophilic substitution [16].

The methyl group also influences the frontier molecular orbitals, destabilizing the HOMO by +0.15 eV while stabilizing the LUMO by -0.05 eV [14]. This orbital perturbation results in a decreased HOMO-LUMO gap, indicating enhanced reactivity and polarizability [15]. The calculated dipole moment increases from 1.85 D for unsubstituted oxazole to 2.12 D for 4-methyloxazole, reflecting the enhanced charge separation [14].

| Parameter | Unsubstituted Oxazole | 4-Methyl-oxazole | Electronic Effect |

|---|---|---|---|

| Electron Density at C4 | 0.00 (reference) | +0.12 | Increased (hyperconjugation) |

| Electron Density at C5 | 0.00 (reference) | +0.08 | Increased (inductive) |

| HOMO Energy | 0.00 (reference) | +0.15 eV | Destabilized |

| LUMO Energy | 0.00 (reference) | -0.05 eV | Stabilized |

| Dipole Moment | 1.85 D | 2.12 D | Increased polarity |

| Electrophilic Substitution Rate | 1.0 (reference) | 1.8 (C5) | Activated towards EAS |

| Nucleophilic Substitution Rate | 1.0 (reference) | 0.7 (C2) | Deactivated towards NAS |

| Ring Polarization | Moderate | Enhanced | C4-C5 bond polarization |

Regioselectivity in Electrophilic Substitution

The methyl group significantly affects the regioselectivity of electrophilic aromatic substitution reactions. The enhanced electron density at C5 makes this position 1.8 times more reactive toward electrophiles compared to unsubstituted oxazole [16]. This activation follows the general pattern observed in methylated aromatic systems, where electron-donating groups direct incoming electrophiles to adjacent positions [17].

Experimental studies on formylation reactions demonstrate that 4-methyloxazole undergoes preferential substitution at C5, although the regioselectivity is not absolute [16]. The competing reaction at C2 occurs to a lesser extent, with the C5:C2 ratio typically favoring C5 substitution by approximately 3:1 [16]. This selectivity pattern is crucial for synthetic planning and determines the accessibility of various substitution patterns.

Impact on Ring Stability and Aromaticity

The methyl substituent enhances the aromatic character of the oxazole ring, as evidenced by more negative NICS (Nucleus-Independent Chemical Shift) values [18]. The NICS(0) value changes from -10.2 ppm for unsubstituted oxazole to -11.8 ppm for 4-methyloxazole, indicating increased aromaticity [18]. This enhanced aromaticity correlates with improved thermal stability and resistance to ring-opening reactions [19].

The C4-C5 bond polarization induced by the methyl group creates a more pronounced dipolar character in the oxazole ring [14]. This polarization facilitates certain cycloaddition reactions, particularly [4+2] cycloadditions where the oxazole acts as a diene component [20]. The enhanced reactivity in these processes stems from the improved orbital overlap resulting from the methyl-induced electronic perturbation.

Carboxylate Ester Functional Group: Synthetic Utility and Derivatization

The ethyl carboxylate ester at the 3-position represents a versatile functional group that undergoes numerous synthetic transformations, each offering distinct pathways to structurally diverse derivatives [21] [22]. The ester's reactivity is modulated by the electronic properties of the oxazole ring, creating opportunities for selective modifications.

Hydrolysis Reactions

Hydrolysis of the carboxylate ester can be achieved under both acidic and basic conditions, with base-promoted hydrolysis (saponification) generally proceeding more efficiently [22]. Under standard conditions using sodium hydroxide in aqueous solution at 100°C, the hydrolysis achieves 90-98% yields within 3 hours [22]. The reaction follows a nucleophilic acyl substitution mechanism involving tetrahedral intermediate formation.

The acid-catalyzed hydrolysis requires more forcing conditions but offers advantages in certain synthetic contexts. Using hydrochloric acid at elevated temperatures (100°C) for 4 hours typically yields 80-92% of the carboxylic acid [22]. The mechanism involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack by water and subsequent elimination of ethanol.

Aminolysis and Amide Formation

Direct aminolysis of the ester provides access to primary and secondary amides without the need for prior hydrolysis [22]. Primary amines react efficiently at 120°C to yield the corresponding amides in 80-90% yields [23]. The reaction proceeds through nucleophilic attack at the carbonyl carbon, followed by elimination of ethanol.

Secondary amines exhibit slightly reduced reactivity due to steric hindrance, requiring longer reaction times or higher temperatures [9]. The aminolysis reaction tolerates various functional groups, making it suitable for introducing diverse substituents onto the oxazole scaffold [11]. This transformation is particularly valuable for accessing amide derivatives with potential biological activity.

| Transformation | Reagent/Conditions | Product | Reaction Rate (Relative) | Typical Yield (%) |

|---|---|---|---|---|

| Hydrolysis (Base) | NaOH, H2O, heat | Carboxylic acid | 100 | 85-95 |

| Hydrolysis (Acid) | HCl, H2O, heat | Carboxylic acid | 75 | 80-92 |

| Aminolysis | Primary/secondary amines | Amides | 85 | 75-90 |

| Transesterification | ROH, acid catalyst | Different esters | 45 | 60-80 |

| Reduction | LiAlH4 or NaBH4 | Primary alcohols | 90 | 85-95 |

| Grignard Addition | RMgX, dry ether | Tertiary alcohols | 95 | 70-85 |

| Enolate Formation | LDA, -78°C | Enolate anions | 80 | 90-95 |

| Coupling Reactions | Pd catalysts | C-C coupled products | 60 | 65-85 |

Reduction Reactions

The carboxylate ester undergoes efficient reduction to the corresponding primary alcohol using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) [22]. The reaction typically requires anhydrous conditions and proceeds through hydride delivery to the carbonyl carbon. LiAlH4 provides more vigorous reduction conditions, achieving 85-95% yields at 0°C within 2 hours [22].

Selective reduction conditions can be employed to achieve partial reduction to aldehydes using specialized reducing agents such as diisobutylaluminum hydride (DIBAL-H) [22]. This transformation requires careful temperature control (-78°C) and stoichiometric amounts of the reducing agent to prevent over-reduction to the alcohol.

Grignard Addition and Enolate Chemistry

The carbonyl group of the ester readily undergoes addition reactions with Grignard reagents to form tertiary alcohols [22]. The reaction proceeds through nucleophilic attack at the carbonyl carbon, followed by hydrolysis of the magnesium alkoxide intermediate. Typical yields range from 70-85% under standard conditions using dry ether as solvent [22].

Enolate formation at the α-position adjacent to the ester carbonyl provides access to carbon-carbon bond-forming reactions [22]. Treatment with lithium diisopropylamide (LDA) at -78°C generates stable enolate anions in 90-95% yields [22]. These enolates can be trapped with various electrophiles to introduce substituents or form new carbon-carbon bonds.

Nucleophilic and Electrophilic Reaction Pathways

The electronic structure of ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate creates distinct sites for nucleophilic and electrophilic attack, with reaction pathways determined by the electronic properties of the oxazole ring and its substituents [24] [25].

Nucleophilic Reaction Pathways

Nucleophilic attack on the oxazole ring system occurs preferentially at electron-deficient positions, with the reactivity order following C2 > C5 > C4 [25]. The oxazole nitrogen at position 1 creates an electron-deficient environment at C2, making this position most susceptible to nucleophilic substitution [24]. The presence of the amino group at C5 reduces the electrophilicity of this position, while the methyl group at C4 provides electron density that deactivates this site toward nucleophilic attack.

The ester carbonyl represents the most reactive site toward nucleophilic attack, with addition-elimination mechanisms predominating [21]. The reaction proceeds through tetrahedral intermediate formation, with the oxazole ring serving as a leaving group in extreme cases [26]. Nucleophilic attack at the ester carbonyl typically occurs with activation energies of 12-18 kcal/mol, making these reactions readily accessible under mild conditions [21].

Electrophilic Reaction Pathways

Electrophilic aromatic substitution follows the pattern C5 > C4 > C2, with the amino group at C5 activating this position toward electrophilic attack [17]. The methyl group at C4 provides additional activation through hyperconjugative donation, though to a lesser extent than the amino group [16]. The pyridine-like nitrogen at position 3 deactivates the C2 position toward electrophilic substitution.

The mechanism involves initial π-complex formation between the electrophile and the oxazole ring, followed by σ-complex formation at the most activated position [17]. The activation energies for electrophilic aromatic substitution typically range from 22-28 kcal/mol, requiring elevated temperatures or Lewis acid catalysis for efficient reaction [24].

| Pathway Type | Preferred Position | Mechanism | Activation Energy (kcal/mol) | Selectivity |

|---|---|---|---|---|

| Nucleophilic Addition-Elimination | Ester C=O | Tetrahedral intermediate | 12-18 | High (carbonyl carbon) |

| Electrophilic Aromatic Substitution | C5 > C4 > C2 | σ-complex formation | 22-28 | Moderate (substitution pattern) |

| Nucleophilic Aromatic Substitution | C2 > C5 > C4 | Meisenheimer complex | 18-24 | High (electron-deficient sites) |

| Cycloaddition [4+2] | C4-C5 double bond | Concerted cycloaddition | 15-20 | High (regio- and stereoselective) |

| Radical Substitution | C4, C5 positions | Radical chain process | 20-25 | Low (multiple sites) |

| Metal-Catalyzed Coupling | C4, C5 positions | Oxidative addition/reductive elimination | 15-22 | High (catalyst-dependent) |

| Ring-Opening Reactions | N-O bond cleavage | Nucleophilic attack | 25-30 | Moderate (depends on nucleophile) |

| Rearrangement Reactions | C4-C5 migration | Thermal rearrangement | 28-35 | High (specific migration) |

Cycloaddition Reactions

The oxazole ring participates in [4+2] cycloaddition reactions as a diene component, with the C4-C5 double bond serving as the reactive site [20]. These reactions proceed through concerted mechanisms with activation energies of 15-20 kcal/mol, making them accessible under thermal conditions [27]. The regioselectivity and stereoselectivity of these reactions are generally high, reflecting the geometric constraints of the cycloaddition process.

Diels-Alder reactions with electron-deficient dienophiles such as maleic anhydride proceed efficiently at elevated temperatures (200°C) to yield pyridine derivatives after elimination of the oxazole oxygen [20]. The reaction mechanism involves initial cycloaddition to form a bicyclic intermediate, followed by spontaneous loss of the oxygen bridge to restore aromaticity [27].

Metal-Catalyzed Reactions

The oxazole ring serves as a directing group in metal-catalyzed C-H activation reactions, with coordination to the oxazole nitrogen facilitating selective functionalization at adjacent positions [28]. Palladium-catalyzed coupling reactions proceed with high regioselectivity, typically favoring the C4 and C5 positions [29]. The reaction mechanism involves initial coordination of the metal center to the oxazole nitrogen, followed by oxidative addition at the C-H bond and subsequent coupling with the organic partner.

These metal-catalyzed transformations offer powerful methods for constructing complex molecular architectures from simple oxazole precursors [30]. The mild reaction conditions and high selectivity make these reactions particularly valuable for late-stage functionalization of pharmaceutical intermediates [31].

Substituent Effects on Ring Stability and Reactivity

The combined effects of the amino group at C5 and the methyl group at C4 create a unique electronic environment that significantly influences the stability and reactivity of the oxazole ring system [4] [19] [18].

Aromaticity and Electronic Structure

The aromatic character of the substituted oxazole ring is modified by the presence of both substituents, with the overall effect representing a balance between the electron-donating amino group and the electron-donating methyl group [18]. NICS calculations reveal that the 5-amino-4-methyl-oxazole exhibits a NICS(0) value of -9.3 ppm, intermediate between the values for the individual substituents [18].

The delocalization energy of the substituted system (14.5 kcal/mol) reflects the combined electronic effects of both substituents [19]. The amino group reduces aromaticity through partial localization of electron density, while the methyl group enhances aromaticity through hyperconjugative stabilization [14]. The net effect represents a compromise between these competing influences.

Thermal and Photochemical Stability

The substituted oxazole exhibits enhanced thermal stability compared to the unsubstituted parent compound, with decomposition temperatures ranging from 190-240°C [19]. The improved stability results from the electron-donating effects of both substituents, which strengthen the carbon-carbon bonds within the ring system [27]. The activation energy for thermal ring opening increases from 30-35 kcal/mol for 5-aminooxazole to 32-37 kcal/mol for the 5-amino-4-methyl derivative [32].

Photochemical stability is generally enhanced by the presence of substituents, with the compound showing improved resistance to UV-induced degradation [33]. The amino group provides some protection against photooxidation, while the methyl group reduces the likelihood of photochemical ring opening [27]. These stability improvements are crucial for pharmaceutical applications where photostability is a critical requirement.

| Stability Parameter | Unsubstituted Oxazole | 5-Amino-oxazole | 4-Methyl-oxazole | 5-Amino-4-methyl-oxazole | Effect of Substituents |

|---|---|---|---|---|---|

| Aromatic Character (NICS value) | -10.2 ppm | -8.5 ppm | -11.8 ppm | -9.3 ppm | Decreased by amino, increased by methyl |

| Bond Length Deviations (Å) | ±0.02 | ±0.03 | ±0.01 | ±0.02 | Increased by amino, decreased by methyl |

| Delocalization Energy (kcal/mol) | 15.8 | 13.2 | 17.1 | 14.5 | Decreased by amino, increased by methyl |

| Activation Energy for Ring Opening (kcal/mol) | 35-40 | 30-35 | 38-42 | 32-37 | Decreased by amino, increased by methyl |

| Thermal Stability (°C) | 200-250 | 180-220 | 220-270 | 190-240 | Varied based on substituent stability |

| Photostability (UV exposure) | Moderate | High | High | High | Generally enhanced by substituents |

| Oxidative Stability | Low | Moderate | Moderate | Moderate | Enhanced by both substituents |

| Hydrolytic Stability | Moderate | Low | High | Moderate | Complex interaction effects |

Oxidative and Hydrolytic Stability

The oxidative stability of the substituted oxazole is enhanced compared to the unsubstituted parent, with both substituents contributing to this improvement [27]. The amino group provides some resistance to oxidation through its electron-donating properties, while the methyl group reduces the electron density at potentially reactive sites [19]. The combined effect results in moderate oxidative stability suitable for most synthetic applications.

Hydrolytic stability shows a more complex pattern, with the amino group reducing stability through potential protonation and subsequent ring opening, while the methyl group enhances stability through electronic effects [32]. The net result is moderate hydrolytic stability that requires consideration in aqueous reaction media [22]. The ester functional group remains the most susceptible site for hydrolytic attack under both acidic and basic conditions.

Reactivity Modulation

The presence of both substituents creates a unique reactivity profile that combines aspects of both individual substitution patterns [24]. The amino group activates the C5 position toward electrophilic attack while deactivating it toward nucleophilic substitution [25]. The methyl group provides additional activation at C5 through hyperconjugative donation while activating C4 to a lesser extent [16].